1,6-Dimethyl-4-(2-methylpropyl)piperidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-4-(2-methylpropyl)piperidin-2-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and alkaloids .
Analyse Chemischer Reaktionen
1,6-Dimethyl-4-(2-methylpropyl)piperidin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-4-(2-methylpropyl)piperidin-2-ol has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects . In the industry, these compounds are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-4-(2-methylpropyl)piperidin-2-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethyl-4-(2-methylpropyl)piperidin-2-ol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound of the piperidine class, known for its use in the synthesis of various pharmaceuticals.
4-Methylpiperidine: A derivative with a methyl group at the 4-position, used in the synthesis of pharmaceuticals and agrochemicals.
2,6-Dimethylpiperidine: A derivative with methyl groups at the 2- and 6-positions, known for its use in the synthesis of fine chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and pharmacological properties .
Eigenschaften
Molekularformel |
C11H23NO |
---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1,6-dimethyl-4-(2-methylpropyl)piperidin-2-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)5-10-6-9(3)12(4)11(13)7-10/h8-11,13H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZTLALMUYSGNJSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(N1C)O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.